Cas no 2321333-23-5 ((2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide)

(2E)-N-(6-Cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide structure linked to a cyclopropyl-substituted pyrimidine and a pyridine moiety. Its rigid, planar framework enhances binding affinity in molecular interactions, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s distinct structural elements—cyclopropyl and pyridine groups—contribute to metabolic stability and selective target engagement. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity, while the pyrimidine core offers potential for further functionalization. This compound is particularly useful in kinase inhibitor research due to its ability to modulate protein-ligand interactions with high specificity. Suitable for controlled synthetic applications, it provides a versatile scaffold for developing bioactive molecules.
(2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide structure
2321333-23-5 structure
Product Name:(2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide
CAS No:2321333-23-5
MF:C16H16N4O
MW:280.324442863464
CID:5341460
Update Time:2025-05-20

(2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide
    • (E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyridin-3-ylprop-2-enamide
    • (2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide
    • Inchi: 1S/C16H16N4O/c21-16(6-3-12-2-1-7-17-9-12)18-10-14-8-15(13-4-5-13)20-11-19-14/h1-3,6-9,11,13H,4-5,10H2,(H,18,21)/b6-3+
    • InChI Key: XFJQGWGPXCUFOL-ZZXKWVIFSA-N
    • SMILES: O=C(/C=C/C1C=NC=CC=1)NCC1=CC(C2CC2)=NC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 381
  • XLogP3: 0.9
  • Topological Polar Surface Area: 67.8

(2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide Pricemore >>

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Additional information on (2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide

Chemical Compound CAS No. 2321333-23-5: (2E)-N-(6-Cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide

The compound with CAS No. 2321333-23-5, named (2E)-N-(6-cyclopropylpyrimidin-4-yl)methyl-3-(pyridin-3-yl)prop-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrimidine ring, a cyclopropane group, and a pyridine moiety, all interconnected through an amide bond. The (E)-configuration at the double bond position further adds to its structural uniqueness, making it a prime candidate for exploring novel chemical interactions and biological activities.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The presence of the pyrimidine ring and pyridine group provides a platform for hydrogen bonding and π-interactions, which are critical for binding to protein targets. Additionally, the cyclopropane group introduces steric hindrance and unique electronic properties, enhancing the molecule's ability to modulate biological pathways.

One of the most intriguing aspects of this compound is its versatility in chemical synthesis. Researchers have employed various strategies, including Suzuki coupling and Stille cross-coupling reactions, to construct its core framework. The use of these advanced methodologies has not only improved the efficiency of synthesis but also enabled the exploration of structural analogs with enhanced pharmacokinetic properties. For instance, modifications to the cyclopropane group have been shown to significantly alter the compound's solubility and bioavailability, making it a promising lead for further optimization.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several key enzymes involved in cellular signaling pathways. For example, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are implicated in various cancer types. The amide bond plays a crucial role in stabilizing these interactions, ensuring that the compound remains bound to its target for extended periods. Furthermore, computational modeling techniques have revealed that the (E)-configuration enhances the molecule's ability to adopt conformations that are favorable for binding.

The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a strong candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. The conjugated system formed by the pyrimidine ring and pyridine group facilitates efficient charge transport, while the cyclopropane group contributes to structural rigidity, enhancing device stability.

Looking ahead, ongoing research is focused on further elucidating the mechanism of action of this compound and exploring its potential as a therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its pharmacodynamics and toxicity profiles. Moreover, advancements in artificial intelligence (AI)-driven drug design are being leveraged to identify novel analogs with improved efficacy and reduced side effects.

In conclusion, CAS No. 2321333-23-5 represents a cutting-edge molecule with immense potential across multiple scientific disciplines. Its intricate structure, combined with its diverse functional groups, positions it as a valuable tool for advancing both medicinal chemistry and materials science. As research continues to unfold, this compound is poised to make significant contributions to the development of innovative therapies and advanced materials.

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